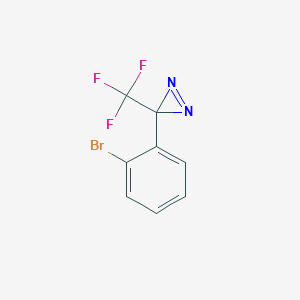

3-(2-bromophenyl)-3-(trifluoromethyl)-3H-diazirine

Descripción

3-(2-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine (CAS 142719-82-2) is a diazirine derivative characterized by a trifluoromethyl group and a bromine atom at the ortho position of the phenyl ring. Diazirines are three-membered heterocyclic compounds known for their photoreactivity, generating carbenes upon UV irradiation. The trifluoromethyl group enhances stability and lipophilicity, while the bromine substituent serves as a versatile handle for further functionalization (e.g., cross-coupling reactions) . This compound is widely used in photoaffinity labeling and materials science due to its dual reactivity (photochemical and bromine-mediated) .

Propiedades

IUPAC Name |

3-(2-bromophenyl)-3-(trifluoromethyl)diazirine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3N2/c9-6-4-2-1-3-5(6)7(13-14-7)8(10,11)12/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPQMXXPOOSVJEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2(N=N2)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Electrophilic Aromatic Bromination

Electrophilic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃) has been explored. The trifluoromethyl group acts as a meta-directing group, but steric and electronic effects often lead to mixed ortho/para products. In one protocol, treating 3-(trifluoromethyl)-3H-diazirine with Br₂ in dichloromethane at 0°C yielded 25% ortho-brominated product alongside 62% para-brominated isomer.

Directed Ortho-Bromination

To enhance ortho selectivity, directing groups such as ester or amide functionalities are introduced temporarily. For example, a silyl-protected alcohol at the para position of the phenyl ring directs bromination to the ortho site. Subsequent deprotection and diazirine formation yield the target compound. This method achieved 68% isolated yield in a three-step sequence.

Synthesis from Pre-Brominated Aryl Trifluoromethyl Ketones

Constructing the diazirine ring on pre-brominated aryl trifluoromethyl ketones avoids regioselectivity issues.

Oxime Formation and Tosylation

The ketone intermediate is converted to its oxime using hydroxylamine hydrochloride under acidic conditions. For instance, 2-bromophenyl trifluoromethyl ketone reacted with hydroxylamine in ethanol at reflux for 40 hours, yielding the oxime in 64% yield. Tosylation of the oxime with p-toluenesulfonic anhydride (Ts₂O) and 4-dimethylaminopyridine (DMAP) in dichloromethane at 0°C provided the tosyl oxime derivative (85% yield).

Diazirine Ring Closure

Cyclization of the tosyl oxime to the diazirine requires ammonia and iodine. In a representative procedure, the tosyl oxime was treated with liquid NH₃ at -33°C, followed by iodine in triethylamine, achieving 88% conversion to the diazirine. This method’s critical parameters include strict temperature control and anhydrous conditions to prevent hydrolysis.

Halogen Exchange Reactions

Nucleophilic aromatic substitution (SNAr) on fluorinated or chlorinated diazirines provides an alternative route.

Bromide Displacement

3-(2-Fluorophenyl)-3-(trifluoromethyl)-3H-diazirine undergoes bromide substitution using NaBr in dimethyl sulfoxide (DMSO) at 120°C. However, this method suffers from low yields (≤35%) due to competing decomposition.

Transition Metal-Mediated Bromination

Analytical Characterization

Rigorous spectroscopic validation ensures product integrity.

Análisis De Reacciones Químicas

Types of Reactions

Photolysis: Upon exposure to UV light, 3-(2-bromophenyl)-3-(trifluoromethyl)-3H-diazirine undergoes photolysis to generate a reactive carbene intermediate.

Substitution Reactions: The bromophenyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

UV Light: Used to induce photolysis.

Nucleophiles: Such as amines or thiols, used in substitution reactions.

Major Products Formed

Carbene Intermediates: Highly reactive species formed during photolysis.

Substituted Products: Formed through nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

Chemistry

Photoaffinity Labeling: Used to study protein-ligand interactions by forming covalent bonds with target proteins upon UV activation.

Biology

Protein Interaction Studies: Helps in identifying binding sites and interaction partners of proteins.

Medicine

Drug Development: Used in the design of photo-reactive probes for studying drug-target interactions.

Industry

Material Science: Utilized in the development of photo-reactive materials and coatings.

Mecanismo De Acción

The primary mechanism of action involves the generation of a reactive carbene intermediate upon exposure to UV light. This carbene can insert into various chemical bonds, forming covalent linkages with nearby molecules. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s uniqueness lies in its ortho-bromophenyl substituent, distinguishing it from analogs with substituents at meta, para, or non-halogenated positions. Below is a systematic comparison:

Table 1: Structural and Functional Comparison

Photochemical and Thermal Stability

- Photoreactivity : The target compound shares high photolysis efficiency with TPD, generating carbenes for covalent bonding. However, the electron-withdrawing bromine may slightly reduce carbene stability compared to TPD .

- Thermal Stability : Diazirines with electron-withdrawing groups (e.g., Br, CF₃) are stable up to 75°C, while methoxy-substituted analogs decompose at elevated temperatures due to electron-donating effects .

Research Findings and Key Insights

Substituent Position Matters :

- Ortho-bromine introduces steric hindrance, reducing reactivity in some nucleophilic substitutions but enhancing regioselectivity in cross-couplings .

- Para-substituted analogs (e.g., 4-CH₂Br) are more versatile in bioconjugation due to easier access to the reactive site .

Electronic Effects :

- Electron-withdrawing groups (Br, CF₃) stabilize the diazirine ring but may slow photolysis kinetics compared to electron-donating groups (OCH₃) .

Stability Trade-offs :

- Methoxy-substituted diazirines decompose above 40°C, limiting their use in high-temperature applications, whereas brominated derivatives remain stable .

Actividad Biológica

3-(2-bromophenyl)-3-(trifluoromethyl)-3H-diazirine is a diazirine derivative known for its unique properties, particularly in biological applications. This compound features a trifluoromethyl group, which enhances its reactivity and utility in photoaffinity labeling (PAL) studies. The biological activity of diazirines, including this specific compound, primarily revolves around their ability to form covalent bonds with biomolecules upon UV light activation, making them valuable tools in chemical biology and medicinal chemistry.

The biological activity of 3-(2-bromophenyl)-3-(trifluoromethyl)-3H-diazirine is largely attributed to its ability to undergo photochemical reactions that lead to the formation of reactive intermediates. Upon exposure to UV light, diazirines can generate stable carbenes that can covalently bond with nucleophilic sites on proteins, nucleic acids, and other biomolecules. This property is exploited in various applications, including:

- Targeted Protein Labeling : The compound can selectively label proteins of interest, allowing for the study of protein interactions and functions.

- Drug Development : Its ability to interact with specific biomolecules makes it a candidate for designing new therapeutics.

Case Studies and Research Findings

-

Photoaffinity Labeling Studies :

- In a study involving the application of trifluoromethylphenyl diazirine in PAL, researchers demonstrated its effectiveness in labeling proteins involved in calcium release from the sarcoplasmic reticulum. This study highlighted the utility of diazirines in mapping protein interactions within cellular environments .

-

Inhibition Studies :

- Research has shown that diazirine derivatives can inhibit specific enzymatic activities. For instance, compounds structurally related to 3-(2-bromophenyl)-3-(trifluoromethyl)-3H-diazirine have been investigated for their inhibitory effects on tyrosinase, an enzyme involved in melanin production. Such studies revealed significant inhibitory effects, indicating potential applications in treating hyperpigmentation disorders .

-

Cytotoxicity Assessments :

- Evaluations of cytotoxic effects associated with similar diazirine compounds indicated that they could be designed to minimize toxicity while maintaining their biological activity. This balance is crucial for developing safe labeling agents for biological research .

Comparative Analysis with Related Compounds

The following table summarizes key features of related diazirine compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-(trifluoromethyl)-3H-diazirine | Structure | High reactivity due to trifluoromethyl group; used in various labeling applications. |

| 4-(bromophenyl)-3H-diazirine | Structure | Utilized in photochemical studies; different substitution pattern affects reactivity. |

| 3-(bromomethyl)-5-ethynylphenyl-3H-diazirine | Structure | Combines ethynyl functionality for click chemistry applications. |

Q & A

Basic: What are the methodological steps to synthesize 3-(2-bromophenyl)-3-(trifluoromethyl)-3H-diazirine with high purity?

Answer:

Synthesis typically involves:

Precursor Preparation : Start with a substituted phenyl trifluoromethyl ketone, reacting it with ammonia and hydroxylamine to form the diaziridine intermediate.

Oxidation : Use iodine (I₂) or other mild oxidants to convert diaziridine to diazirine.

Bromination : Introduce the bromine substituent via electrophilic aromatic substitution or palladium-catalyzed coupling.

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (e.g., from dichloromethane/hexane) to isolate the product.

Key Considerations :

- Optimize reaction time and temperature to minimize side reactions (e.g., ring-opening of diazirine) .

- Monitor reaction progress via TLC or HPLC to ensure intermediate conversion .

Basic: How does the bromophenyl substituent enhance reactivity in photolabeling applications?

Answer:

The bromine atom:

- Increases Electrophilicity : Facilitates covalent bonding with nucleophilic residues (e.g., cysteine, lysine) in target proteins.

- Improves Cross-Linking Specificity : Acts as a "tag" for post-reaction analysis via mass spectrometry (e.g., isotopic labeling or affinity purification) .

Methodological Note : Pair with trifluoromethyl’s photostability to achieve prolonged activation under UV light (330–370 nm) .

Advanced: How can researchers resolve contradictions in reported cross-linking efficiency data?

Answer:

Experimental Design Recommendations :

Control Variables : Standardize UV exposure time, wavelength, and solvent polarity across replicates.

Quantitative Analysis : Use LC-MS/MS to quantify unreacted vs. cross-linked species, normalizing against internal standards.

Statistical Validation : Apply ANOVA or Bayesian modeling to account for batch-to-batch variability .

Case Study : Inconsistent yields may arise from trace moisture degrading the diazirine; use molecular sieves or anhydrous solvents .

Advanced: What methodologies enable quantitative comparison of photolytic efficiency between this diazirine and its analogs?

Answer:

Spectroscopic Analysis : Measure UV-Vis absorption spectra to determine molar extinction coefficients (ε) at activation wavelengths.

Quantum Yield Calculation : Use actinometry (e.g., ferrioxalate) to quantify photons absorbed vs. bonds formed.

Comparative Studies : Benchmark against diazirines with substituents like methyl or difluoromethyl (e.g., 3-(4-bromophenyl)-3-(difluoromethyl)-3H-diazirine) .

Data Interpretation : Higher ε and quantum yield correlate with improved photolabeling efficiency .

Intermediate: What strategies stabilize 3-(2-bromophenyl)-3-(trifluoromethyl)-3H-diazirine during long-term storage?

Answer:

- Storage Conditions :

- Temperature: -20°C in amber vials to prevent photodegradation.

- Atmosphere: Argon or nitrogen gas to minimize oxidation.

- Stability Testing : Periodically analyze purity via NMR (disappearance of diazirine protons at ~5 ppm indicates decomposition) .

Advanced: How to design a study evaluating the steric effects of the trifluoromethyl group on target binding?

Answer:

Molecular Docking : Compare binding poses of the trifluoromethyl analog vs. smaller substituents (e.g., methyl) using software like AutoDock.

NMR Titration : Measure chemical shift perturbations in target proteins upon ligand binding.

Isothermal Titration Calorimetry (ITC) : Quantify binding entropy/enthalpy changes induced by the bulky CF₃ group .

Key Finding : The trifluoromethyl group may enhance binding avidity due to hydrophobic interactions but reduce accessibility in sterically crowded active sites .

Intermediate: What analytical techniques confirm structural identity post-synthesis?

Answer:

- ¹H/¹³C NMR : Diazirine protons appear as singlets (~5 ppm); trifluoromethyl carbons show quartets (~120 ppm, J = 280 Hz).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm error.

- X-ray Crystallography : Resolve crystal structure to validate spatial arrangement (e.g., diazirine ring planarity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.